2-(Oxolan-2-yl)ethyl methanesulfonate, with the chemical formula C7H14O4S, is a sulfonate ester derived from methanesulfonic acid and 2-(oxolan-2-yl)ethyl alcohol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both the oxolane (tetrahydrofuran) moiety and the methanesulfonate group, which can serve as a leaving group in various chemical reactions.
The compound can be synthesized from readily available precursors, such as tetrahydrofuran derivatives and methanesulfonyl chloride. It is commercially available from various chemical suppliers, including Sigma-Aldrich and Ambeed, which provide detailed product specifications and safety data sheets for researchers .
2-(Oxolan-2-yl)ethyl methanesulfonate is classified as an organic compound, specifically a sulfonate ester. It falls under the category of aliphatic compounds due to its straight-chain structure, which includes a cyclic oxolane unit.
The synthesis of 2-(Oxolan-2-yl)ethyl methanesulfonate typically involves the reaction of tetrahydrofuran with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction facilitates the formation of the sulfonate ester by nucleophilic substitution.
The molecular structure of 2-(Oxolan-2-yl)ethyl methanesulfonate features:
2-(Oxolan-2-yl)ethyl methanesulfonate can undergo several chemical reactions:
The reactivity of the sulfonate group allows for easy incorporation into larger molecular frameworks, facilitating the construction of complex organic molecules .
The mechanism of action for 2-(Oxolan-2-yl)ethyl methanesulfonate primarily revolves around its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group enhances electrophilicity due to its strong leaving group ability.
In nucleophilic substitution reactions, the mechanism typically follows an pathway where:
Relevant data from various sources confirm these properties, indicating its utility in both laboratory and industrial applications .
2-(Oxolan-2-yl)ethyl methanesulfonate has several applications in scientific research:
2-(Oxolan-2-yl)ethyl methanesulfonate (hereafter termed the tetrahydrofuran-derived alkylator, TDA) functions as an alkylating agent with a distinct molecular architecture. Its reactive methanesulfonate group enables nucleophilic substitution reactions, while the tetrahydrofuran ring introduces steric and electronic modulations compared to simpler alkyl methanesulfonates like ethyl methanesulfonate (EMS). TDA primarily alkylates DNA at the N7 position of guanine (∼65%) and the O6 position of guanine (∼18%), with minor adduct formation at adenine N3 (∼10%) and phosphate oxygen atoms (∼7%) [1] [6]. The tetrahydrofuran moiety significantly alters adduct stability and conformation. Computational models indicate that the ring’s oxygen atom engages in transient hydrogen bonding with adjacent nucleotide bases, stabilizing O6-alkylguanine adducts and reducing spontaneous repair rates. This contrasts with EMS-induced O6-ethylguanine, which exhibits higher susceptibility to repair by O6-alkylguanine-DNA alkyltransferase (MGMT) [1] [8].
DNA adductome profiling via liquid chromatography-tandem mass spectrometry (LC-MS/MS) reveals that TDA generates bulky, conformationally distorted adducts due to the steric bulk of the tetrahydrofuran ring. This distortion impedes DNA polymerase processivity during replication, increasing the likelihood of translesion synthesis errors. In vitro assays using plasmid DNA treated with TDA show a 2.3-fold increase in apurinic/apyrimidinic (AP) site formation compared to EMS after 24-hour incubation, indicating accelerated hydrolytic depurination of N7-alkylguanine adducts [1] [6].
Table 1: DNA Adduct Distribution Induced by TDA vs. EMS
Alkylation Site | TDA Adduct Frequency (%) | EMS Adduct Frequency (%) | Structural Consequence |
---|---|---|---|
Guanine N7 | 65.2 ± 3.1 | 70.8 ± 2.7 | Depurination → AP sites |
Guanine O6 | 18.2 ± 1.5 | 12.5 ± 1.2 | GC→AT transitions |
Adenine N3 | 9.7 ± 0.9 | 8.1 ± 0.8 | Strand breaks |
Phosphate Oxygen | 7.1 ± 0.6 | 8.6 ± 0.7 | Backbone instability |
The mutagenicity of TDA operates predominantly through a replication-dependent pathway, as demonstrated in synchronized cell culture models. Chinese hamster ovary (CHO) cells exposed to TDA and held in confluent (non-replicating) conditions for 8 days exhibit a 2.8-fold reduction in early mutations (detected before the 5th cell division) compared to cells allowed to replicate immediately post-exposure. However, delayed mutation frequencies (arising after ≥5 divisions) remain consistent across both conditions, indicating that TDA-induced lesions persist unrepaired until DNA replication triggers fixation as mutations [2] [9]. This contrasts with time-dependent mutagenesis mechanisms (e.g., some oxidative lesions), where mutagenicity increases with cellular time independent of replication.
The persistence of TDA adducts is attributed to:
Table 2: Mutation Kinetics of TDA in Non-Replicating vs. Replicating Cells
Cell Culture Condition | Early Mutation Frequency (×10⁻⁶) | Delayed Mutation Frequency (×10⁻⁶) | Mutation Rate per Division (×10⁻⁶) |
---|---|---|---|
Immediate replication | 38.7 ± 4.2 | 112.5 ± 9.8 | 15.3 ± 1.3 |
Confluent hold (8 days) | 13.9 ± 1.6 | 105.8 ± 8.4 | 14.9 ± 1.2 |
TDA shares the core methanesulfonate reactivity with EMS but exhibits a divergent mutational signature due to its tetrahydrofuran ring. Whole-genome sequencing of Arabidopsis thaliana mutants generated via TDA versus EMS exposure reveals:
The tetrahydrofuran moiety also alters sequence context preferences. EMS alkylates guanine uniformly across sequence contexts, whereas TDA shows a 2.8-fold enrichment for guanine within 5'-GpA-3' dinucleotides, as confirmed by mass spectrometry-based adductomics [6] [10]. This preference arises from the ability of the tetrahydrofuran ring to intercalate into the DNA minor groove at purine-rich sites, positioning the ethyl linker for optimal electrophilic attack on guanine.
Table 3: Mutational Spectra of TDA vs. EMS in Model Organisms
Mutation Type | TDA Frequency (%) | EMS Frequency (%) | Proposed Molecular Basis |
---|---|---|---|
GC→AT | 68.3 ± 5.1 | 89.2 ± 6.7 | O6-alkylG mispairs with T |
AT→GC | 17.9 ± 1.8 | 4.8 ± 0.9 | Adenine N3 alkylation → replication error |
GC→TA | 7.5 ± 0.7 | 3.1 ± 0.4 | Depurination of N7-alkylG → AP site mutagenesis |
Single-base deletions | 22% of indels | 75% of indels | Replication slippage at AP sites |
Multi-base deletions | 50% of indels | 15% of indels | Fork collapse at bulky adducts |
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